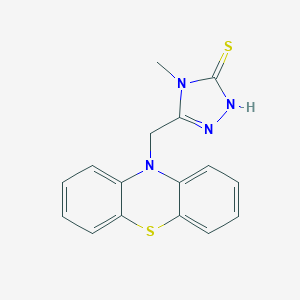
N-(2-benzoylphenyl)-N,2-dimethyl-2-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoylphenyl)-N,2-dimethyl-2-butenamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK) that has gained considerable attention in the scientific community due to its potential therapeutic applications. AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and inflammation. A-769662 has been shown to activate AMPK in vitro and in vivo, leading to numerous biochemical and physiological effects that make it a promising candidate for the treatment of metabolic disorders, cancer, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of N-(2-benzoylphenyl)-N,2-dimethyl-2-butenamide involves the activation of AMPK, a serine/threonine kinase that is activated in response to cellular stress, such as energy depletion or oxidative stress. AMPK activation leads to the phosphorylation of various downstream targets involved in energy metabolism, including acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis, and glucose transporter 4 (GLUT4), which is involved in glucose uptake. N-(2-benzoylphenyl)-N,2-dimethyl-2-butenamide binds to the AMPK β1 subunit, leading to conformational changes that activate the kinase activity of the α subunit. This results in the phosphorylation of downstream targets and the subsequent metabolic effects.
Biochemical and Physiological Effects
N-(2-benzoylphenyl)-N,2-dimethyl-2-butenamide has been shown to have numerous biochemical and physiological effects, including:
- Increased glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue
- Increased fatty acid oxidation and decreased fatty acid synthesis in liver and adipose tissue
- Inhibition of pro-inflammatory cytokines and chemokines in macrophages and adipocytes
- Induction of autophagy and protection against oxidative stress in neuronal cells
- Increased lifespan and improved metabolic parameters in animal models of metabolic disorders
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-benzoylphenyl)-N,2-dimethyl-2-butenamide has several advantages and limitations for lab experiments. Some of the advantages include:
- Potent and selective activation of AMPK, allowing for the study of downstream targets and metabolic effects
- Well-characterized mechanism of action, allowing for the design of specific experiments and the interpretation of results
- Availability of commercially synthesized N-(2-benzoylphenyl)-N,2-dimethyl-2-butenamide, allowing for easy access to the compound
Some of the limitations include:
- Low solubility in aqueous solutions, requiring the use of organic solvents and potential toxicity issues
- Limited stability in solution, requiring careful storage and handling
- Potential off-target effects on other kinases and metabolic pathways, requiring careful control experiments and interpretation of results
Orientations Futures
N-(2-benzoylphenyl)-N,2-dimethyl-2-butenamide has several potential future directions for research, including:
- Development of more potent and selective AMPK activators with improved pharmacokinetic properties
- Investigation of the effects of N-(2-benzoylphenyl)-N,2-dimethyl-2-butenamide on other metabolic pathways and signaling pathways
- Evaluation of the therapeutic potential of N-(2-benzoylphenyl)-N,2-dimethyl-2-butenamide in clinical trials for metabolic disorders, cancer, and neurodegenerative diseases
- Elucidation of the molecular mechanisms underlying the effects of N-(2-benzoylphenyl)-N,2-dimethyl-2-butenamide on autophagy and oxidative stress
- Investigation of the role of N-(2-benzoylphenyl)-N,2-dimethyl-2-butenamide in aging and lifespan extension
In conclusion, N-(2-benzoylphenyl)-N,2-dimethyl-2-butenamide is a small molecule activator of AMPK that has potential therapeutic applications in various metabolic disorders, cancer, and neurodegenerative diseases. The compound has been extensively studied in preclinical models, and its mechanism of action and biochemical and physiological effects have been well-characterized. N-(2-benzoylphenyl)-N,2-dimethyl-2-butenamide has several advantages and limitations for lab experiments, and future research directions include the development of more potent and selective AMPK activators and the evaluation of the therapeutic potential of N-(2-benzoylphenyl)-N,2-dimethyl-2-butenamide in clinical trials.
Méthodes De Synthèse
The synthesis of N-(2-benzoylphenyl)-N,2-dimethyl-2-butenamide involves a multistep process that starts from commercially available starting materials. The key step is the condensation of 2-benzoylbenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione, followed by a Wittig reaction to form the butenamide moiety. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The yield of the synthesis is typically around 10-15%, and the purity of the final product can be confirmed by NMR and HPLC analysis.
Applications De Recherche Scientifique
N-(2-benzoylphenyl)-N,2-dimethyl-2-butenamide has been extensively studied in various preclinical models, including cell culture, animal models, and human samples. The compound has been shown to have potent effects on glucose and lipid metabolism, leading to improved insulin sensitivity, glucose uptake, and fatty acid oxidation. N-(2-benzoylphenyl)-N,2-dimethyl-2-butenamide also has anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines and chemokines. In addition, N-(2-benzoylphenyl)-N,2-dimethyl-2-butenamide has been shown to induce autophagy and protect against oxidative stress, which may have implications for the treatment of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C19H19NO2 |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
(E)-N-(2-benzoylphenyl)-N,2-dimethylbut-2-enamide |
InChI |
InChI=1S/C19H19NO2/c1-4-14(2)19(22)20(3)17-13-9-8-12-16(17)18(21)15-10-6-5-7-11-15/h4-13H,1-3H3/b14-4+ |
Clé InChI |
MKURPGUKNDBYNJ-LNKIKWGQSA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)N(C)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
SMILES |
CC=C(C)C(=O)N(C)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
SMILES canonique |
CC=C(C)C(=O)N(C)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B293159.png)
![N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293160.png)
![N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293161.png)
![N-Phenyl-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293162.png)
![7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B293164.png)
![5-(4-fluorobenzyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293165.png)
![10-({4-benzyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-10H-phenothiazine](/img/structure/B293169.png)



![1-[(3,4-Diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8-yl)sulfanyl]acetone](/img/structure/B293176.png)
![3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293178.png)
![2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B293180.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B293181.png)